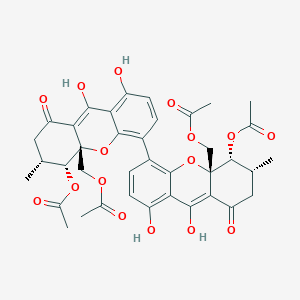

Phomoxanthone A

描述

This compound has been reported in Phomopsis with data available.

属性

IUPAC Name |

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLZNQUALWMDDN-ACMZUNAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098707 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359844-69-2 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phomoxanthone A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomoxanthone A is a dimeric tetrahydroxanthone natural product that has garnered significant attention within the scientific community due to its potent and varied biological activities. First isolated from the endophytic fungus Phomopsis sp., this molecule has demonstrated promising anticancer, antimalarial, and antitubercular properties.[1][2] Its unique dimeric structure and significant bioactivity make it a compelling lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, a summary of its biological activities with quantitative data, and an exploration of its known mechanisms of action.

Discovery and Origin

This compound was first identified as a novel xanthone dimer from the endophytic fungus Phomopsis sp. BCC 1323, which was isolated from a teak tree in northern Thailand.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel secondary metabolites with diverse biological activities. The discovery of this compound was the result of bioactivity-guided fractionation of the fungal extract, which showed promising antimalarial activity.[1] Subsequent studies have led to the isolation of this compound and its analogues from various other Phomopsis species, including strains found in mangrove ecosystems.[3][4] These discoveries highlight the importance of exploring unique ecological niches for novel therapeutic agents.

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1] It is a symmetric homodimer of two tetrahydroxanthone units.[1] The structural complexity and stereochemistry of this compound have made it an interesting target for total synthesis, although its natural production by fermentation of Phomopsis species remains the primary source.

Isolation and Purification

The isolation of this compound from Phomopsis cultures is a multi-step process involving fermentation, extraction, and chromatography. The following protocols are a synthesis of methodologies reported in the scientific literature.

Fungal Fermentation

A common method for producing this compound is through solid-state fermentation on a rice medium. This technique provides a solid support and nutrient source for the fungus to grow and produce secondary metabolites.

Experimental Protocol: Solid-State Fermentation

-

Strain Cultivation: A pure culture of Phomopsis sp. is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

-

Rice Medium Preparation: Long-grain white rice is washed and soaked in water. The soaked rice is then autoclaved in fermentation flasks to ensure sterility.

-

Inoculation: The actively growing mycelium of Phomopsis sp. is inoculated onto the sterile rice medium under aseptic conditions.

-

Incubation: The inoculated flasks are incubated at room temperature (typically 25-28°C) in the dark for a period of 4-6 weeks to allow for fungal growth and metabolite production.

Extraction and Fractionation

Following the incubation period, the fungal biomass and the rice medium are extracted to isolate the produced metabolites.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Extraction: The entire contents of the fermentation flasks are soaked in a polar organic solvent, typically methanol (MeOH), and agitated for 24-48 hours. This process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The methanolic extract is filtered to remove the solid biomass. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and butanol. This compound, being moderately polar, typically partitions into the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, which is enriched with this compound, is subjected to a series of chromatographic steps to purify the compound to homogeneity.

Experimental Protocol: Purification by Column Chromatography

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled, concentrated, and may require further purification using other chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Workflow for this compound Isolation

Caption: Workflow of this compound isolation from Phomopsis sp.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications. Its cytotoxic effects against various cancer cell lines are particularly noteworthy.

Anticancer Activity

This compound has demonstrated potent cytotoxicity against a range of human cancer cell lines, including those that are resistant to conventional chemotherapeutic agents like cisplatin.[4][5] This suggests a mechanism of action that may overcome common drug resistance pathways.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-435 | Breast Cancer | < 10 | [3] |

| HCT-116 | Colon Cancer | < 10 | [3] |

| Calu-3 | Lung Cancer | < 10 | [3] |

| Huh7 | Liver Cancer | < 10 | [3] |

| HL-60 | Promyelocytic Leukemia | Highly cytotoxic | [6] |

| MCF7 | Breast Cancer | Significant inhibition |

Antimalarial and Antitubercular Activities

The initial discovery of this compound was driven by its antimalarial properties.[1] It has shown significant in vitro activity against the malaria parasite, Plasmodium falciparum, and the tuberculosis bacterium, Mycobacterium tuberculosis.[1][2]

| Organism | Disease | Activity | Reference |

| Plasmodium falciparum | Malaria | Significant in vitro activity | [1][2] |

| Mycobacterium tuberculosis | Tuberculosis | Significant in vitro activity | [1][2] |

Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound has been reported to possess other biological activities, including the inhibition of protein tyrosine phosphatases.

Mechanism of Action

The potent biological activities of this compound are attributed to its ability to modulate key cellular pathways, leading to cell death in cancer cells and inhibition of microbial growth.

Induction of Apoptosis

One of the primary mechanisms underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[4][5] Studies have shown that this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4][5]

Signaling Pathway: Caspase-Dependent Apoptosis

Caption: this compound induced caspase-dependent apoptosis.

Inhibition of Protein Tyrosine Phosphatases

This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B. PTPs are crucial regulators of cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. The inhibition of these enzymes by this compound may contribute to its anticancer effects.

Logical Relationship: PTP Inhibition

Caption: this compound inhibits key protein tyrosine phosphatases.

Conclusion

This compound, a secondary metabolite from the endophytic fungus Phomopsis, represents a promising natural product with a diverse range of potent biological activities. Its discovery underscores the value of bioprospecting in unique ecological niches. The methodologies for its isolation and purification are well-established, enabling further research into its therapeutic potential. The elucidation of its mechanisms of action, including the induction of apoptosis and inhibition of protein tyrosine phosphatases, provides a solid foundation for its development as a lead compound in anticancer and anti-infective drug discovery programs. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential genotoxicity and cytotoxicity of this compound isolated from the fungus Phomopsis longicolla in HL60 cells and peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of a this compound derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phomoxanthones A and B, novel xanthone dimers from the endophytic fungus Phomopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Fungal Origins of Phomoxanthone A: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Natural Sources, Biosynthesis, and Isolation of the Bioactive Compound Phomoxanthone A

This technical guide provides an in-depth overview of this compound, a dimeric xanthone with significant biological activities, for researchers, scientists, and drug development professionals. The document details its natural origins, biosynthetic pathway, and comprehensive protocols for its isolation and purification from fungal sources.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various species of endophytic fungi. These fungi reside within the tissues of living plants without causing any apparent harm to their host. The principal fungal genera known to produce this compound are Phomopsis, its teleomorph Diaporthe, and Paecilomyces.

The production of this compound has been documented in several fungal strains isolated from a variety of host plants, indicating a widespread capability for its synthesis among these endophytic fungi. A summary of the known fungal producers and their host plants is presented in Table 1.

| Fungal Species | Host Plant | Reference |

| Phomopsis sp. BCC 1323 | Tectona grandis (Teak) | [1] |

| Phomopsis sp. By254 | Entomogenous fungus | [2] |

| Phomopsis longicolla | Sonneratia caseolaris (Mangrove) | |

| Phomopsis sp. IM 41-1 | Rhizhopora mucronata (Mangrove) | [3][4] |

| Diaporthe sp. SYSU-MS4722 | Marine-derived fungus | |

| Paecilomyces sp. EJC01.1 | Schnella splendens | [5] |

| Diaporthe sp. GZU-1021 | Chiromanteshaematochir | [6] |

Biosynthesis of this compound

Recent research has successfully elucidated the complete biosynthetic pathway of this compound in Diaporthe sp. SYSU-MS4722. The biosynthesis is orchestrated by a dedicated gene cluster and involves a series of enzymatic modifications of a polyketide precursor.

The pathway commences with the formation of the anthraquinone chrysophanol. This precursor then undergoes a series of modifications, including oxidations and reductions, to yield the monomeric xanthone, penexanthone B. The final and crucial step is the regioselective oxidative para-para coupling of two molecules of penexanthone B, catalyzed by a cytochrome P450 enzyme, to form the dimeric this compound.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic separation. Below are detailed methodologies based on successful protocols reported in the literature.

Fungal Cultivation

Protocol 1: Solid-State Fermentation (Rice Culture)

This method has been successfully employed for the isolation of this compound from Phomopsis sp. IM 41-1.[4]

-

Media Preparation: Autoclave polished rice (e.g., 100 g per 500 mL flask) with an equal amount of distilled water.

-

Inoculation: Inoculate the sterilized rice medium with a fresh culture of the fungal strain.

-

Incubation: Incubate the cultures under static conditions at room temperature (approximately 25-28 °C) for 4 weeks in the dark.

Protocol 2: Liquid-State Fermentation

This method is suitable for scaling up production and has been used for various Phomopsis and Diaporthe species.

-

Seed Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with the fungal strain and incubate on a rotary shaker (e.g., 150 rpm) at 25-28 °C for 3-5 days to obtain a seed culture.

-

Production Culture: Inoculate a larger volume of the production medium with the seed culture and incubate under the same conditions for 2-3 weeks.

Extraction of this compound

-

Solid Culture Extraction:

-

Following incubation, dry the solid rice culture and grind it into a powder.

-

Extract the powdered culture exhaustively with methanol (MeOH) at room temperature.

-

Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Liquid Culture Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium with an organic solvent such as ethyl acetate (EtOAc) or acetone.

-

Extract the culture filtrate separately with an equal volume of EtOAc.

-

Combine all organic extracts and evaporate the solvent to yield the crude extract.

-

Purification by Column Chromatography

The purification of this compound is typically achieved through a series of chromatographic steps.

Step 1: Initial Fractionation using Silica Gel Chromatography

-

Column Preparation: Pack a glass column with silica gel 60 (e.g., 70-230 mesh) using a suitable solvent system (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the proportion of EtOAc. For example:

-

n-hexane:EtOAc (9:1)

-

n-hexane:EtOAc (8:2)

-

n-hexane:EtOAc (7:3)

-

...and so on, up to 100% EtOAc.

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

Step 2: Further Purification

Fractions enriched with this compound may require further purification.

-

Secondary Silica Gel Chromatography: Subject the combined fractions to another round of silica gel column chromatography using a shallower solvent gradient, for instance, a chloroform (CHCl₃) and ethyl acetate (EtOAc) gradient.

-

Sephadex LH-20 Chromatography: For final polishing, size-exclusion chromatography on Sephadex LH-20 using methanol as the eluent can be effective in removing smaller impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

Preparative and analytical High-Performance Liquid Chromatography (HPLC) can be employed for the final purification and to assess the purity of the isolated this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 254 nm and 280 nm).

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction and purification methods employed. The following table summarizes reported yields from different fungal sources.

| Fungal Species | Cultivation Method | Starting Material | Yield of this compound (mg) | Reference |

| Phomopsis sp. IM 41-1 | Rice Culture | 1000 g of rice | 30.0 | [4] |

| Paecilomyces sp. EJC01.1 | Not specified | Not specified | 59.5 | [5] |

Signaling Pathways Associated with this compound

While the direct signaling pathways governing the production of this compound are still under investigation, the broader context of secondary metabolite regulation in fungi and the downstream effects of this compound on cellular signaling have been studied.

General Regulation of Secondary Metabolism in Fungi

The production of secondary metabolites in fungi is often regulated by complex signaling networks in response to environmental cues. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that, in addition to maintaining the fungal cell wall, has been shown to influence the production of various secondary metabolites. A simplified representation of this pathway is provided below.

Downstream Signaling Effects of this compound

This compound has been shown to be a potent inhibitor of protein tyrosine phosphatases, such as SHP1.[2] This inhibition can lead to the upregulation of several inflammatory signaling pathways in mammalian cells, including the MAPK, NF-κB, and TNF signaling pathways. This highlights the potential of this compound as a modulator of cellular signaling and a lead compound in drug discovery.

This technical guide provides a solid foundation for researchers interested in the natural product this compound. The detailed information on its fungal sources, biosynthesis, and isolation protocols will be invaluable for its further investigation and potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation of a this compound derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Phomoxanthone A: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Phomoxanthone A (PXA) is a dimeric xanthone natural product with significant biological activities, including potent anticancer properties. Found in endophytic fungi of the genus Diaporthe (formerly Phomopsis), PXA presents a compelling target for biosynthetic engineering and drug development. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and key intermediates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex metabolic pathway.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the xanthones, and particularly their dimeric forms, have garnered significant attention due to their wide range of pharmacological activities. This compound, a symmetrical homodimer of two tetrahydroxanthone units, has been isolated from various fungi, including Diaporthe sp. SYSU-MS4722.[1] Its potent biological profile makes the elucidation and manipulation of its biosynthetic pathway a key area of research for the potential production of novel analogs with improved therapeutic properties. This guide synthesizes the current knowledge on the this compound biosynthetic gene cluster, the functions of the encoded enzymes, and the sequence of reactions leading to the final product.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The complete BGC for PXA has been identified and characterized from the marine fungus Diaporthe sp. SYSU-MS4722.[1] Heterologous expression of 14 genes from this cluster in the model fungus Aspergillus oryzae NSAR1 has successfully reconstituted the production of this compound, confirming the functionality of these genes.[1]

The identified biosynthetic genes and their putative functions are summarized in the table below.

| Gene | Proposed Function |

| phoA | Fungal specific transcription factor |

| phoB | Acyl-CoA ligase |

| phoC | Thioesterase |

| phoD | O-methyltransferase |

| phoE | Non-reducing polyketide synthase (NR-PKS) |

| phoF | Acyl carrier protein |

| phoG | Hydroxylase |

| phoH | Reductase |

| phoI | MFS transporter |

| phoJ | Flavin-dependent monooxygenase |

| phoK | NAD(P)-dependent dehydrogenase |

| phoL | Baeyer-Villiger monooxygenase |

| phoM | FAD-dependent monooxygenase |

| phoN | Hydroxylase |

| phoO | Cytochrome P450 monooxygenase (dimerization) |

| phoP | Short-chain dehydrogenase/reductase |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a type I non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes that modify the polyketide backbone. The pathway can be conceptually divided into three main stages: the formation of the anthraquinone intermediate chrysophanol, its conversion to the monomeric xanthone penexanthone B, and the final dimerization to yield this compound.[1]

Stage 1: Synthesis of Chrysophanol

The pathway commences with the iterative condensation of acetyl-CoA and malonyl-CoA units by the NR-PKS, PhoE, to generate a polyketide chain. This is followed by a series of cyclization and aromatization reactions, catalyzed by a group of enzymes including PhoC, PhoD, PhoF, PhoG, PhoH, and PhoK, to produce the key anthraquinone intermediate, chrysophanol.[1]

Stage 2: Conversion of Chrysophanol to Penexanthone B

Chrysophanol then undergoes a series of oxidative modifications, including hydroxylations and a Baeyer-Villiger oxidation, catalyzed by the enzymes PhoB, PhoJ, PhoK, PhoL, PhoM, PhoN, and PhoP. These transformations convert the anthraquinone core into the monomeric tetrahydroxanthone, penexanthone B.[1]

Stage 3: Dimerization to this compound

The final and crucial step in the pathway is the regioselective oxidative para-para coupling of two molecules of penexanthone B. This C-C bond formation is catalyzed by the cytochrome P450 monooxygenase, PhoO, resulting in the formation of the symmetrical homodimer, this compound.[1]

Quantitative Data

While the complete biosynthetic pathway has been elucidated, detailed quantitative data on enzyme kinetics and intermediate yields are not yet extensively available in the literature. However, the production of this compound in its native producer, Diaporthe sp. SYSU-MS4722, has been reported to reach approximately 3 g/L under laboratory fermentation conditions.

| Metabolite | Reported Yield (in Diaporthe sp. SYSU-MS4722) |

| Chrysophanol | Not Reported |

| Penexanthone B | Not Reported |

| This compound | ~ 3 g/L |

Further research is required to determine the kinetic parameters (Km, Vmax, kcat) of the individual biosynthetic enzymes and the metabolic flux through the pathway. Such data will be invaluable for targeted strain improvement and metabolic engineering efforts.

Experimental Protocols

This section provides generalized methodologies for key experiments involved in the study of the this compound biosynthesis pathway. These protocols are based on standard techniques used in fungal genetics and natural product chemistry.

Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol describes the general workflow for expressing the this compound BGC in a heterologous host.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from the mycelia of Diaporthe sp. SYSU-MS4722.

-

Gene Amplification and Cloning: The individual genes of the this compound BGC are amplified by PCR using high-fidelity DNA polymerase. The amplified gene fragments are then cloned into suitable Aspergillus oryzae expression vectors, often under the control of strong constitutive or inducible promoters.

-

Protoplast Transformation: Protoplasts of A. oryzae are prepared by enzymatic digestion of the fungal cell wall. The expression constructs are then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Cultivation: Transformed protoplasts are regenerated on selective media to isolate successful transformants. Positive colonies are then cultivated in a suitable production medium to induce the expression of the biosynthetic genes.

-

Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced metabolites, including this compound and its biosynthetic intermediates.

Purification and Characterization of the Dimerizing Enzyme, PhoO

This protocol outlines a general approach for the purification and functional characterization of the cytochrome P450 enzyme PhoO.

Methodology:

-

Heterologous Expression of PhoO: The phoO gene is cloned into an expression vector suitable for a host like Saccharomyces cerevisiae or Pichia pastoris, which are commonly used for expressing eukaryotic P450s. The construct should include a tag (e.g., His-tag) for affinity purification.

-

Microsome Preparation: The yeast cells expressing PhoO are harvested and lysed. The microsomal fraction, which contains the membrane-bound P450 enzyme, is isolated by differential centrifugation.

-

Enzyme Purification: The tagged PhoO protein is purified from the solubilized microsomal fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The catalytic activity of the purified PhoO is assayed by incubating the enzyme with its substrate, penexanthone B, in the presence of a suitable cytochrome P450 reductase and NADPH. The reaction mixture is then analyzed by HPLC-MS to detect the formation of this compound.

-

Kinetic Analysis: To determine the kinetic parameters, the enzyme assay is performed with varying concentrations of penexanthone B. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Regulatory Mechanisms

The expression of secondary metabolite biosynthetic gene clusters in fungi is tightly regulated at the transcriptional level. While specific regulatory elements for the this compound BGC have not yet been experimentally characterized, the presence of a putative fungal-specific transcription factor, PhoA, within the cluster strongly suggests a pathway-specific regulatory mechanism.

Additionally, global regulators of secondary metabolism in fungi, such as the Velvet complex and LaeA, may also play a role in controlling the expression of the this compound gene cluster in response to environmental cues like nutrient availability, light, and pH.

Further research, including gene knockout studies of phoA and analysis of the BGC's expression under different culture conditions, is needed to fully elucidate the regulatory network governing this compound production.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of fungal natural product biosynthesis. The identification of the complete gene cluster and the functional characterization of the key enzymes provide a solid foundation for future research in this area.

For researchers and drug development professionals, the availability of the this compound BGC opens up exciting possibilities for:

-

Metabolic Engineering: Overexpression of key biosynthetic genes or pathway-specific regulators could lead to increased titers of this compound.

-

Combinatorial Biosynthesis: The modular nature of the pathway allows for the generation of novel this compound analogs through the introduction of genes from other biosynthetic pathways or by modifying the existing enzymes.

-

Biocatalysis: The purified enzymes, particularly the dimerizing P450 PhoO, could be used as biocatalysts for the in vitro synthesis of this compound and related compounds.

Future work should focus on the detailed biochemical characterization of the biosynthetic enzymes to gather crucial kinetic data, the elucidation of the regulatory network controlling the gene cluster, and the exploration of the substrate flexibility of the pathway enzymes to generate novel, bioactive xanthone dimers. This knowledge will be instrumental in harnessing the full potential of the this compound biosynthetic machinery for the development of new therapeutic agents.

References

Characterization of Phomoxanthone A: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A is a dimeric tetrahydroxanthone natural product that has garnered significant interest in the scientific community due to its diverse biological activities, including antimalarial, antitubercular, and cytotoxic properties.[1] First isolated from the endophytic fungus Phomopsis sp., this complex molecule presents a unique structural scaffold that has been elucidated through a combination of advanced spectroscopic techniques.[1] This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of this compound, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on the comprehensive analysis of data obtained from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Due to the dimeric and symmetrical nature of the molecule (C₃₈H₃₈O₁₆), the ¹³C NMR spectrum notably displays only 19 signals.[2]

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Formula | Ion |

| ESI+ | 773 | [C₃₈H₃₈O₁₆+Na]⁺ | [M+Na]⁺ |

| ESI+ | 751 | [C₃₈H₃₈O₁₆+H]⁺ | [M+H]⁺ |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 14.10 | s | - | 8-OH, 8'-OH |

| 11.52 | s | - | 1-OH, 1'-OH |

| 7.34 | d | 8.6 | H-3, H-3' |

| 6.57 | d | 8.6 | H-2, H-2' |

| 5.38 | s | - | H-5, H-5' |

| 4.26 | d | 12.7 | H-12, H-12' |

| 4.17 | d | 12.7 | H-12, H-12' |

| 2.48 | m | - | H-7, H-7' |

| 2.35 | m | - | H-7, H-7' |

| 2.14 | s | - | 11-OAc, 11'-OAc |

| 2.07 | s | - | 5-OAc, 5'-OAc |

| 1.01 | d | 6.0 | H-13, H-13' |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 187.7 | C-9, C-9' |

| 177.8 | C-8, C-8' |

| 170.0 | 11-OAc, 11'-OAc C=O |

| 169.9 | 5-OAc, 5'-OAc C=O |

| 161.6 | C-1, C-1' |

| 153.8 | C-4a, C-4a' |

| 138.0 | C-3, C-3' |

| 115.5 | C-9a, C-9a' |

| 110.0 | C-2, C-2' |

| 108.0 | C-4, C-4' |

| 101.5 | C-8a, C-8a' |

| 82.2 | C-10a, C-10a' |

| 68.0 | C-5, C-5' |

| 64.5 | C-12, C-12' |

| 40.0 | C-6, C-6' |

| 30.0 | C-7, C-7' |

| 21.0 | 11-OAc, 11'-OAc CH₃ |

| 20.8 | 5-OAc, 5'-OAc CH₃ |

| 15.0 | C-13, C-13' |

Table 4: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Description |

| UV-Vis (MeOH) | λmax 258, 336 nm | Characteristic of the xanthone chromophore |

| IR (KBr) | νmax 1744, 1615 cm⁻¹ | C=O stretching vibrations of ester and ketone groups |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible characterization of this compound. The following sections outline generalized protocols for the key spectroscopic techniques.

Isolation and Purification

This compound is typically isolated from the fermentation broth of endophytic fungi such as Phomopsis sp. or Paecilomyces sp.[1][2] The general workflow is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse width ~30°, relaxation delay 1-2 s, acquisition time 2-3 s, number of scans 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse width ~30°, relaxation delay 2-5 s, acquisition time 1-2 s, number of scans 1024-4096.

-

-

2D NMR Experiments: To aid in structural elucidation and confirm assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3] Further dilute to a final concentration of ~10 µg/mL.[3]

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire mass spectra in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Set the mass range to scan from m/z 100 to 1000.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and resolution.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the region of maximum absorbance.

-

Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the pure solvent as a blank reference.

-

Scan the sample over a wavelength range of 200-600 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[1][2] This inhibitory activity is believed to contribute to its anticancer effects. The proposed mechanism involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental to understanding its complex structure and biological functions. This guide provides a detailed summary of the key spectroscopic data and standardized experimental protocols to aid researchers in their investigations of this promising natural product. The elucidation of its mechanism of action as a protein tyrosine phosphatase inhibitor opens new avenues for the development of novel therapeutic agents.

References

Phomoxanthone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A (PXA) is a mycotoxin and a member of the phomoxanthone class of natural products.[1] First isolated from the endophytic fungus Phomopsis longicolla, this dimeric xanthone has garnered significant attention within the scientific community for its potent and diverse biological activities.[1] These activities include profound effects on mitochondrial function, as well as antimalarial, antitubercular, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

This compound is a symmetrical homodimer composed of two diacetylated tetrahydroxanthone units.[2] The two monomers are linked at the C-4 and C-4' positions.[2] This structural arrangement is a key determinant of its biological activity, distinguishing it from its less toxic isomer, Phomoxanthone B, where the linkage is at the C-2 and C-4' positions.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Yellow solid | [2] |

| Molecular Formula | C₃₈H₃₈O₁₆ | [2][4] |

| Molecular Weight | 750.70 g/mol | [2][4] |

| CAS Number | 359844-69-2 | [2][4] |

| Solubility | Good in DMSO (but unstable), Moderate in EtOH, Insoluble in water | [2] |

| Purity | >97% (commercially available) | [5] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 14.09 (s, 2H), 11.52 (s, 2H), 7.34 (d, J = 8.6 Hz, 2H), 6.57 (d, J = 8.6 Hz, 2H), 5.38 (s, 2H), 4.26 (d, J = 12.7 Hz, 2H), 4.17 (d, J = 12.7 Hz, 2H), 2.48-2.35 (m, 4H), 2.14 (m, 2H), 2.05 (s, 6H), 1.95 (s, 6H), 1.30 (d, J = 6.8 Hz, 6H).

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological effects, with its primary mechanism of toxicity attributed to the disruption of mitochondrial form and function.

Mitochondrial Toxicity

This compound is a potent mitochondrial toxin with a unique mode of action.[2][6] It induces a rapid, non-canonical form of mitochondrial fission that is independent of the key regulatory proteins DRP1 and OPA1.[1][2] This process involves the fragmentation of the inner mitochondrial membrane while the outer membrane can remain intact.[1][2] Furthermore, this compound disrupts the mitochondrial electron transport chain, leading to a decrease in cellular oxygen consumption and ATP synthesis.[7] It also triggers the release of mitochondrial calcium.[2][6] Recent studies have identified ATP synthase as a direct molecular target of this compound.[7]

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines.[8] It is reported to induce apoptosis in cancer cells with a potency that can be over 100-fold greater than in non-cancerous cell lines.[5] This selective cytotoxicity, combined with its immunostimulatory effects, makes it a promising candidate for further investigation in cancer therapy.[5]

Antimicrobial and Antiparasitic Activity

Initial studies on this compound revealed its potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the causative agent of malaria, with an IC₅₀ of 0.11 µg/mL.[1] It also exhibits activity against Mycobacterium tuberculosis (H37Ra strain) with a Minimum Inhibitory Concentration (MIC) of 0.50 µg/mL.[1]

| Biological Activity | Cell Line / Organism | IC₅₀ / MIC | Reference |

| Antimalarial | Plasmodium falciparum (K1) | IC₅₀: 0.11 µg/mL | [1] |

| Antitubercular | Mycobacterium tuberculosis (H37Ra) | MIC: 0.50 µg/mL | [1] |

| Cytotoxicity | KB cells | IC₅₀: 0.99 µg/mL | [1] |

| Cytotoxicity | BC-1 cells | IC₅₀: 0.51 µg/mL | [1] |

| Cytotoxicity | Vero cells | IC₅₀: 1.4 µg/mL | [1] |

| Cytotoxicity | MCF7 cells | IC₅₀: 16.36 ± 1.96 µM (24h) | [9] |

Inhibition of Protein Tyrosine Phosphatases

This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[9][10] It acts as a competitive inhibitor of SHP1 and a noncompetitive inhibitor of SHP2 and PTP1B.[11] This inhibition may contribute to its observed anticancer effects and its ability to upregulate inflammatory pathways.[10][11]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from fungal cultures, based on the initial discovery.

Caption: Workflow for the extraction and purification of this compound.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

-

Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.

-

Drug Plate Preparation: Prepare 96-well plates with serial dilutions of this compound.

-

Infection and Treatment: Add the infected erythrocyte suspension to the drug-containing plates and incubate under appropriate conditions (e.g., 5% CO₂, 5% O₂, 90% N₂) for 24 hours.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.

-

Scintillation Counting: Measure the radioactivity of the incorporated [³H]-hypoxanthine using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

Signaling and Mechanistic Pathways

This compound-Induced Mitochondrial Disruption

The primary toxic effect of this compound is the severe disruption of mitochondrial integrity and function. This process is distinct from canonical mitochondrial fission pathways.

Caption: Mechanism of this compound-induced mitochondrial toxicity.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and a multifaceted biological profile. Its unique mechanism of mitochondrial toxicity, selective anticancer activity, and potent antimicrobial and antiparasitic effects make it a valuable tool for basic research and a promising lead compound for drug development. Further studies are warranted to fully elucidate its molecular targets and to explore its therapeutic potential in various disease models. This guide provides a foundational understanding of this compound for researchers and scientists aiming to harness its unique properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The mycotoxin this compound disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mycotoxin this compound disturbs the form and function of the inner mitochondrial membrane [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Targets ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential genotoxicity and cytotoxicity of this compound isolated from the fungus Phomopsis longicolla in HL60 cells and peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of this compound and B as Protein Tyrosine Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of this compound and B as Protein Tyrosine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Phomoxanthone A: A Deep Dive into its Mitochondrial Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Phomoxanthone A (PXA), a mycotoxin derived from the endophytic fungus Phomopsis longicolla, has garnered significant attention in the scientific community for its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines, including those resistant to conventional chemotherapy.[1][2][3] Emerging evidence points towards the mitochondrion as the primary target of PXA's cellular assault. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on mitochondria, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mitochondrial Disruptions Induced by this compound

This compound acts as a potent mitochondrial toxin with a unique mode of action that distinguishes it from classical inhibitors of the electron transport chain (ETC) or uncoupling agents.[4] Its primary effects converge on the dissipation of the mitochondrial membrane potential, inhibition of cellular respiration, disruption of the inner mitochondrial membrane architecture, and the release of pro-apoptotic factors.

Dual Inhibition of Respiration and Depolarization of Mitochondrial Membrane Potential

A hallmark of PXA's action is its ability to simultaneously inhibit cellular respiration and dissipate the mitochondrial membrane potential (ΔΨm).[1][4] Unlike protonophoric uncouplers like CCCP, which increase respiration in an attempt to restore the membrane potential, PXA actively suppresses oxygen consumption.[4][5] This dual effect suggests a complex mechanism that goes beyond simple uncoupling of oxidative phosphorylation.

Induction of Mitochondrial Calcium Efflux

PXA triggers a rapid and substantial release of calcium ions (Ca²⁺) specifically from the mitochondrial matrix, with no discernible effect on endoplasmic reticulum Ca²⁺ stores.[4][5][6][7] This mitochondrial Ca²⁺ release is a critical event in the early stages of PXA-induced apoptosis and occurs independently of the mitochondrial permeability transition pore (mPTP).[4]

Disruption of the Inner Mitochondrial Membrane and Cristae Remodeling

A striking feature of PXA's cytotoxicity is its profound impact on the morphology of the inner mitochondrial membrane (IMM). Treatment with PXA leads to the rapid fragmentation of the mitochondrial network.[4][5] This fragmentation is unconventional as it occurs independently of the canonical mitochondrial fission and fusion mediators, DRP1 and OPA1.[4][5][7] Ultrastructural analysis reveals that PXA causes severe disruption of the cristae, the intricate folds of the IMM that are essential for oxidative phosphorylation.[1][4] This morphological damage is directly linked to the release of pro-apoptotic proteins, such as cytochrome c, into the cytosol, thereby initiating the apoptotic cascade.[4][5]

Molecular Targets of this compound in the Mitochondria

Recent investigations have begun to unravel the specific molecular targets of PXA within the mitochondrion, providing a more detailed picture of its mechanism of action.

Inhibition of ATP Synthase

Compelling evidence now points to the mitochondrial ATP synthase as a direct target of this compound.[8][9][10] Photoaffinity labeling and subsequent chemoproteomic analysis have identified ATP synthase as a primary binding partner of PXA.[8][9] In vitro and in-cell assays have confirmed that PXA inhibits the activity of ATP synthase in a dose-dependent manner.[8][9]

Inhibition of Protein Tyrosine Phosphatases

In addition to its direct effects on mitochondrial bioenergetics, this compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[11][12] While the direct link between PTP inhibition and the observed mitochondrial dysfunction is still under investigation, it is plausible that this activity could modulate signaling pathways that influence mitochondrial health and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Parameter | Cell Line(s) | Concentration of PXA | Effect | Reference |

| IC₅₀ (Cytotoxicity) | DG75 (B lymphoma) | 0.1 - 0.5 µM | Apoptosis induction | [13] |

| Various solid cancer cell lines | High nanomolar to low micromolar | Cytotoxic effects | [2] | |

| ATP Synthase Inhibition | Rat mitochondrial lysate | 260 µM | ~60% inhibition | [8][9] |

| Mitochondrial Ca²⁺ Release | Not specified | Not specified | Strong release | [4][6][14] |

| Caspase 3/7 Activation | A2780 (ovarian cancer), J82 (bladder cancer) | Not specified | Strong activation | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mitochondrial mechanism of action of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 is used to assess ΔΨm. In healthy mitochondria with a high ΔΨm, TMRE accumulates and fluoresces brightly. Depolarization leads to a decrease in fluorescence. JC-1 aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with low ΔΨm (green fluorescence).

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Incubate cells with TMRE or JC-1 staining solution.

-

Wash cells to remove excess dye.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

-

Measurement of Cellular Respiration

-

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

-

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with this compound.

-

Measure the OCR in real-time using the extracellular flux analyzer.

-

Assessment of Mitochondrial Morphology

-

Principle: Fluorescent microscopy is used to visualize the mitochondrial network. Mitochondria-targeted fluorescent proteins (e.g., Mito-GFP) or dyes (e.g., MitoTracker Red CMXRos) are used to label mitochondria.

-

Protocol:

-

Transfect cells with a mitochondrial-targeted fluorescent protein or stain with a mitochondrial dye.

-

Treat cells with this compound.

-

Acquire images using a confocal or fluorescence microscope.

-

Analyze mitochondrial morphology (e.g., fragmentation, network integrity).

-

Measurement of Mitochondrial Ca²⁺

-

Principle: Genetically encoded calcium indicators targeted to the mitochondria (e.g., Pericam) or fluorescent Ca²⁺ indicators are used to measure changes in mitochondrial Ca²⁺ concentration.

-

Protocol:

-

Transfect cells with a mitochondrial-targeted calcium sensor.

-

Treat cells with this compound.

-

Monitor the fluorescence changes in real-time using a fluorescence microscope.

-

ATP Synthase Activity Assay

-

Principle: The activity of ATP synthase is measured by quantifying the rate of ATP synthesis from ADP and inorganic phosphate, often using a luminescence-based assay that measures the amount of ATP produced.

-

Protocol:

-

Isolate mitochondria or use cell lysates.

-

Incubate the mitochondrial preparation with this compound.

-

Initiate the reaction by adding ADP.

-

Measure the amount of ATP produced over time using a luminometer.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound's mitochondrial effects.

Figure 1: Signaling pathway of this compound's action on mitochondria.

Figure 2: General experimental workflow for studying PXA's mitochondrial effects.

Conclusion

This compound represents a fascinating and potent mitochondrial toxin with a multifaceted mechanism of action. Its ability to concurrently inhibit the electron transport chain, dissipate the mitochondrial membrane potential, disrupt the inner mitochondrial membrane, and inhibit ATP synthase underscores its potential as a lead compound for the development of novel anticancer therapies, particularly for drug-resistant cancers. Further research is warranted to fully elucidate the intricate interplay between its various molecular targets and to explore its therapeutic potential in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the unique properties of this promising natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The tetrahydroxanthone-dimer this compound is a strong inducer of apoptosis in cisplatin-resistant solid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mycotoxin this compound disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mycotoxin this compound disturbs the form and function of the inner mitochondrial membrane [escholarship.org]

- 8. This compound Targets ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Targets ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of this compound and B as Protein Tyrosine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Biological Activities of Phomoxanthone A and Its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomoxanthone A (PXA), a dimeric tetrahydroxanthone produced by the endophytic fungus Phomopsis longicolla, and its derivatives have emerged as a promising class of natural products with a diverse range of biological activities. This document provides an in-depth technical guide to the anticancer, antimicrobial, antiparasitic, and enzyme-inhibiting properties of these compounds. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying signaling pathways and experimental workflows. This whitepaper is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Xanthones are a class of heterocyclic compounds that have garnered significant attention for their "privileged structure," which allows them to interact with a wide array of biological targets.[1] Among these, the dimeric xanthones, particularly this compound (PXA) and its close analogue Phomoxanthone B (PXB), have demonstrated potent biological effects. These compounds are primarily isolated from endophytic fungi, which reside within the tissues of living plants.[2][3] This unique ecological niche contributes to the production of novel secondary metabolites with significant therapeutic potential. This guide will delve into the multifaceted biological activities of PXA and its derivatives, with a focus on their mechanisms of action and structure-activity relationships.

Anticancer Activity

This compound and its derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[3]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound (PXA) | MCF7 (Breast) | 16.36 ± 1.96 | [4][5] |

| Phomoxanthone B (PXB) | MCF7 (Breast) | 16.16 ± 2.59 | [4][5] |

| 5-Fluorouracil (Positive Control) | MCF7 (Breast) | 25.12 ± 8.80 | [4][5] |

Mechanism of Anticancer Action

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[3] This is achieved through a multi-faceted mechanism targeting the mitochondria.

-

Mitochondrial Disruption: PXA acts as a mitochondrial toxin, causing a rapid dissipation of the mitochondrial membrane potential and disrupting the inner mitochondrial membrane's structure. This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of enzymes known as caspases, with caspase-3 being a key executioner. The activation of caspase-3 is a hallmark of apoptosis.[3]

-

ATP Synthase Inhibition: Recent studies have identified ATP synthase, a crucial enzyme in cellular energy production, as a direct target of PXA. Inhibition of ATP synthase further contributes to mitochondrial dysfunction and cell death.

The following diagram illustrates the proposed signaling pathway for PXA-induced apoptosis.

Antimicrobial and Antiparasitic Activities

This compound and its derivatives have also demonstrated notable activity against a range of pathogenic microbes and parasites.

Quantitative Antimicrobial and Antiparasitic Data

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various microorganisms and parasites.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 7.81 | [2][6] |

| Escherichia coli | >125 | [6] |

| Staphylococcus aureus | >500 | [6] |

| Salmonella typhimurium | - | [6] |

| Pseudomonas aeruginosa | - | [6] |

Table 3: Antiparasitic Activity of this compound

| Parasite | IC50 (µg/mL) | Reference |

| Leishmania amazonensis (promastigotes) | 16.38 ± 1.079 | [2][6] |

| Trypanosoma cruzi (epimastigotes) | 28.61 ± 1.071 | [2][6] |

| Plasmodium falciparum (K1, multi-drug resistant) | Significant activity reported | [2] |

Mechanism of Antimicrobial Action

The precise mechanisms underlying the antimicrobial and antiparasitic activities of this compound are still under investigation. However, its ability to disrupt mitochondrial function is likely a key factor, as this is a fundamental process in many of these organisms.

Enzyme Inhibition

This compound and B have been identified as potent inhibitors of several protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways.

Quantitative Enzyme Inhibition Data

The following table presents the IC50 values for this compound and B against various PTPs.

Table 4: Protein Tyrosine Phosphatase Inhibition by this compound and B

| Compound | Enzyme | Inhibition Type | IC50 (µM) | Reference |

| This compound (PXA) | PTP1B | Non-competitive | 12.33 ± 1.03 | [4][5] |

| Phomoxanthone B (PXB) | PTP1B | Non-competitive | 12.93 ± 1.83 | [4][5] |

| This compound (PXA) | SHP1 | Competitive | 10.43 ± 1.93 | [4][5] |

| Phomoxanthone B (PXB) | SHP1 | Competitive | 10.15 ± 1.15 | [4][5] |

| This compound (PXA) | SHP2 | Non-competitive | 20.47 ± 4.45 | [4][5] |

| Phomoxanthone B (PXB) | SHP2 | Non-competitive | 11.86 ± 3.02 | [4][5] |

Signaling Pathways Affected by PTP Inhibition

The inhibition of PTPs, particularly SHP1, by this compound and B has significant downstream effects on cellular signaling. SHP1 is a negative regulator of several signaling pathways, including the MAP kinase (MAPK) and NF-κB pathways. By inhibiting SHP1, PXA and PXB can lead to the upregulation of these pathways, which can, in turn, promote inflammatory responses and activate immune cells.[4][5] This dual action of inducing apoptosis in cancer cells while stimulating an immune response makes these compounds particularly interesting for cancer immunotherapy research.

The following diagram illustrates the signaling cascade initiated by the inhibition of SHP1 by this compound.

Structure-Activity Relationship

Preliminary structure-activity relationship (SAR) studies on this compound and its derivatives have provided initial insights into the structural features crucial for their biological activity. The position of the biaryl linkage between the two xanthone monomers and the presence of acetyl substituents have been identified as important for their potent anticancer effects.[3] Further synthesis and biological evaluation of a wider range of derivatives are necessary to establish a more comprehensive SAR.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a further 24 to 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Workflow Diagram:

Methodology:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay

This general protocol can be adapted to measure the inhibitory activity of this compound derivatives against specific enzymes, such as protein tyrosine phosphatases.

Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity, the enzyme solution, the substrate solution, and various concentrations of the this compound derivative inhibitor solution.

-

Reaction Mixture: In a microplate well or cuvette, combine the buffer, enzyme, and inhibitor solution. Pre-incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate to the reaction mixture to start the enzymatic reaction.

-

Monitor Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of natural products with significant potential for the development of new therapeutic agents. Their potent and multi-faceted anticancer activity, coupled with their antimicrobial, antiparasitic, and enzyme-inhibiting properties, makes them attractive lead compounds for further investigation.

Future research should focus on:

-

Synthesis of Novel Derivatives: A broader library of this compound derivatives should be synthesized to establish a more comprehensive structure-activity relationship and to optimize their biological activities and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as drugs.

-

In Vivo Studies: Promising derivatives should be evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

The continued exploration of this compound and its analogues holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound and B as Protein Tyrosine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity and Underlying Mechanism of Phomoxanthone B in MCF7 Cells. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Phomoxanthone A from Endophytic Fungi: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Phomoxanthone A Produced by Endophytic Fungi, Covering Isolation, Biosynthesis, Biological Activities, and Experimental Methodologies.

Introduction

This compound (PXA) is a dimeric tetrahydroxanthone natural product that has garnered significant attention in the scientific community due to its potent and diverse biological activities. First isolated from endophytic fungi, PXA has demonstrated promising anticancer, antimicrobial, and antiparasitic properties, making it a compelling lead compound for drug discovery and development. This technical guide provides a comprehensive overview of PXA, with a focus on its production by endophytic fungi, its biosynthesis, and its multifaceted biological effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

This compound Producing Endophytic Fungi

Several species of endophytic fungi have been identified as producers of this compound. These fungi reside within the tissues of living plants without causing any apparent harm to the host. The isolation of these microorganisms has been a key step in harnessing their potential for producing bioactive secondary metabolites like PXA.

Notable endophytic fungal species that produce this compound include:

-

Phomopsis longicolla : Isolated from the mangrove-associated plant Sonneratia caseolaris.[1]

-

Diaporthe sp. SYSU-MS4722 : An endophyte isolated from a marine ascidian.

-

Paecilomyces sp. EJC01.1 : Isolated as an endophyte from Schnella splendens, a plant found in the Amazon.[2]

-

Phomopsis sp. BCC 1323 : An endophytic fungus from which PXA was first reported.[3]

Data Presentation: Biological Activities of this compound

The biological activities of this compound have been extensively studied, revealing its potential as a therapeutic agent. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 16.36 ± 1.96 | [4][5] |

| Jurkat | T-cell Leukemia | 0.053 | [6] |

| KB | Human Epidermoid Carcinoma | - | [2] |

| BC-1 | Breast Cancer | - | [2] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacteria | 7.81 | [2][7] |

| Escherichia coli | Gram-negative bacteria | 125 (bacteriostatic) | [2] |

| Staphylococcus aureus | Gram-positive bacteria | 500 (bacteriostatic) | [2] |

Table 3: Antiparasitic Activity of this compound

| Parasite | Disease | IC50 (µg/mL) | Reference |

| Leishmania amazonensis (promastigotes) | Leishmaniasis | 16.38 ± 1.079 | [2][7] |

| Trypanosoma cruzi (epimastigotes) | Chagas disease | 28.61 ± 1.071 | [2][7] |

| Plasmodium falciparum (K1, multi-drug resistant) | Malaria | - | [2] |

Table 4: Enzyme Inhibition Activity of this compound

| Enzyme | Biological Role | IC50 (µM) | Inhibition Type | Reference |

| SHP1 | Protein Tyrosine Phosphatase | 36.46 ± 2.02 | Competitive | [4][5] |

| SHP2 | Protein Tyrosine Phosphatase | 20.47 ± 4.45 | Noncompetitive | [4][5] |

| PTP1B | Protein Tyrosine Phosphatase | 13.05 ± 1.13 | Noncompetitive | [4][5] |

| ATP Synthase | Energy Metabolism | 260 (60% inhibition) | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its producing fungi.

Isolation of Endophytic Fungi

This protocol describes a general method for the isolation of endophytic fungi from plant tissues.

Materials:

-

Healthy plant tissues (leaves, stems, roots)

-

Sterile distilled water

-

70% Ethanol

-

Sodium hypochlorite solution (2-4%)

-

Potato Dextrose Agar (PDA) plates

-

Sterile scalpels, forceps, and Petri dishes

-

Parafilm

Procedure:

-

Surface Sterilization:

-

Thoroughly wash the plant tissues under running tap water to remove any debris.

-

In a laminar flow hood, immerse the tissues in 70% ethanol for 30-60 seconds.

-

Transfer the tissues to a sodium hypochlorite solution and immerse for 3-5 minutes. The duration may vary depending on the plant tissue's sensitivity.

-

Rinse the tissues three times with sterile distilled water to remove any residual sterilizing agents.

-

-

Plating:

-

Aseptically cut the surface-sterilized plant tissues into small segments (approximately 0.5 cm x 0.5 cm).

-

Place the segments on PDA plates, ensuring adequate spacing between them.

-

Seal the plates with Parafilm.

-

-

Incubation and Isolation:

-

Incubate the plates at 25-28°C in the dark.

-

Monitor the plates regularly for fungal growth emerging from the plant tissues.

-

Once fungal hyphae are visible, aseptically transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

-

Repeat the sub-culturing process until a pure isolate is obtained.

-

Fermentation for this compound Production

The following are examples of fermentation conditions for different PXA-producing fungi.

a) Paecilomyces sp. EJC01.1

-

Medium: Solid rice medium.

-

Procedure:

-

Autoclave 200 g of rice and 125 mL of distilled water in 1000 mL Erlenmeyer flasks.

-